
2,2,6,6-Tetracyclopropyloxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetracyclopropyloxan-4-one is an organic compound characterized by a unique structure featuring four cyclopropyl groups attached to an oxan-4-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetracyclopropyloxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with suitable reagents to form the oxan-4-one ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent production rates. The use of automated systems and real-time monitoring can further improve the quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetracyclopropyloxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxan-4-one ring into different functional groups.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2,2,6,6-Tetracyclopropyloxan-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetracyclopropyloxan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyltetrahydro-4H-pyran-4-one: Similar in structure but with methyl groups instead of cyclopropyl groups.
Cyclohexanone: A simpler cyclic ketone with different chemical properties.
Uniqueness
2,2,6,6-Tetracyclopropyloxan-4-one is unique due to its four cyclopropyl groups, which impart distinct steric and electronic properties. These features make it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
142052-60-6 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2,2,6,6-tetracyclopropyloxan-4-one |
InChI |
InChI=1S/C17H24O2/c18-15-9-16(11-1-2-11,12-3-4-12)19-17(10-15,13-5-6-13)14-7-8-14/h11-14H,1-10H2 |
Clé InChI |
WDNURSYXHIWOFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CC(=O)CC(O2)(C3CC3)C4CC4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


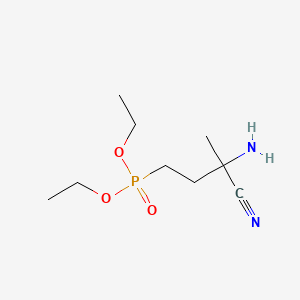
![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
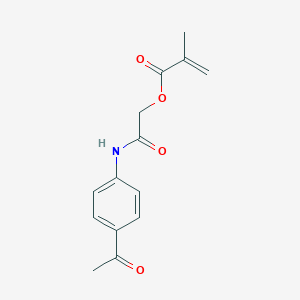
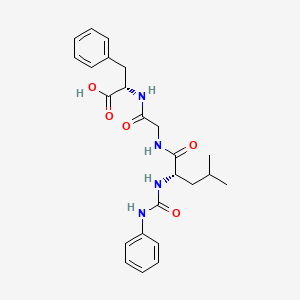
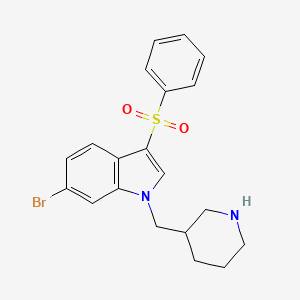

![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)
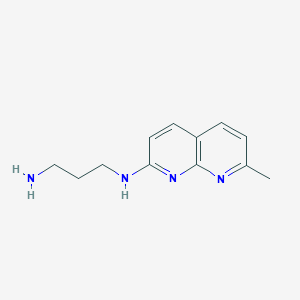
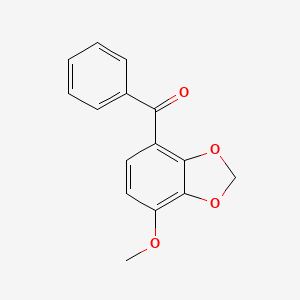
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
